(2E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile is an organic compound characterized by the presence of chlorinated phenyl groups and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 3,5-dichloro-4-methoxybenzaldehyde.
Condensation Reaction: The aldehydes undergo a condensation reaction with malononitrile in the presence of a base such as sodium ethoxide or potassium tert-butoxide.
Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the desired enenitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to increase yield and selectivity.
Temperature and Pressure: Controlled temperature and pressure to ensure efficient reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Influencing biochemical pathways by altering the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-bromophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile
- (2E)-2-(4-fluorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile
- (2E)-2-(4-methylphenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile
Uniqueness
(2E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile is unique due to its specific combination of chlorinated phenyl groups and a nitrile functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO/c1-21-16-14(18)7-10(8-15(16)19)6-12(9-20)11-2-4-13(17)5-3-11/h2-8H,1H3/b12-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXCUMYTWQHIHG-SDQBBNPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C=C(C#N)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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